molecular formula C12H7F4IN2O2 B2894928 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one CAS No. 1836233-24-9

1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one

Cat. No. B2894928
CAS RN: 1836233-24-9
M. Wt: 414.098
InChI Key: VNHLQZKSQLOQSU-UHFFFAOYSA-N
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Description

Pyrazole is a simple aromatic ring organic compound that consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . It has a molecular formula of C3H4N2 .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For example, they can react with ozone, and the reaction kinetics and mechanisms have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrazole, it has a molecular weight of 68.0773 .

Scientific Research Applications

High Thermal and Chemical Stability in Pyrazolate-Bridged Metal–Organic Frameworks

This study discusses the synthesis of microporous pyrazolate-bridged metal–organic frameworks using a tritopic pyrazole-based ligand. These frameworks demonstrate exceptional thermal and chemical stability, making them potential candidates for catalytic processes that currently employ zeolites (Colombo et al., 2011).

Synthesis and Characterization of a Novel Pyrazole Derivative

A novel pyrazole derivative was synthesized and characterized, demonstrating potential for the development of new materials with unique chemical and physical properties. The study includes structural analysis through X-ray crystallography and discusses its three-dimensional supramolecular assembly (Kumara et al., 2018).

Construction of Co(II) Coordination Polymers

This research explores the construction of coordination polymers using a flexible pyrazole-based ligand. These polymers exhibit hydrogen bonding and π–π stacking, providing insights into the design of polymeric networks with potential applications in crystal engineering and material science (Sengupta et al., 2012).

Synthesis of Fluorinated Tebufenpyrad Analogs

The synthesis of fluorinated pyrazoles for acaricidal activity showcases an application in agrichemistry. This study leverages the regioselectivity in pyrazole formation to develop potent compounds, highlighting the importance of fluorinated derivatives in enhancing agricultural chemicals' effectiveness (Fustero et al., 2008).

Electrochemical Oxidative C–N Coupling for Synthesizing Pyren-1-yl Azoliums

A green chemistry approach to synthesize pyren-1-yl azolium salts via electrochemical oxidative C–N coupling is presented. This method reduces waste and simplifies the experimental setup, contributing to the development of sustainable chemical processes (Robillard et al., 2015).

Mechanism of Action

The mechanism of action of a pyrazole compound would depend on its specific structure and the context in which it is used. For example, some pyrazole derivatives have been found to have anticancer activity, potentially by targeting certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For pyrazole, it is harmful if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

1-(1,1,2,2-tetrafluoro-2-pyrazol-1-ylethyl)-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4IN2O2/c13-11(14,12(15,16)19-7-3-6-18-19)17-9-5-2-1-4-8(9)10(20)21-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHLQZKSQLOQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=CC=N3)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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